Cas no 1803797-52-5 (Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate)

Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate
-
- インチ: 1S/C12H9F3INO2S/c1-2-19-11(18)4-7-3-8(6-17)10(5-9(7)16)20-12(13,14)15/h3,5H,2,4H2,1H3
- InChIKey: BDCKVKHVZGYPGI-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C#N)C=C1CC(=O)OCC)SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 396
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 75.4
Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015021166-250mg |
Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate |
1803797-52-5 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015021166-1g |
Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate |
1803797-52-5 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
Alichem | A015021166-500mg |
Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate |
1803797-52-5 | 97% | 500mg |
863.90 USD | 2021-06-18 |
Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate 関連文献
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
2. Book reviews
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
5. Back matter
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetateに関する追加情報
Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate (CAS No. 1803797-52-5): An Overview of a Versatile Compound in Medicinal Chemistry
Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate (CAS No. 1803797-52-5) is a multifaceted compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound, characterized by its cyano, iodo, and trifluoromethylthio functional groups, offers a robust platform for the development of novel therapeutic agents and chemical probes.
The cyano group in Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate is a key feature that contributes to its chemical reactivity and biological activity. Cyano groups are known for their ability to participate in various chemical reactions, such as nucleophilic addition and substitution, making them valuable in the synthesis of complex molecules. Additionally, the presence of a cyano group can influence the electronic properties of the molecule, which can be crucial for modulating biological activity.
The iodo substituent is another critical component of this compound. Iodine is a versatile halogen that can be used in various synthetic transformations, including cross-coupling reactions and radical processes. In medicinal chemistry, iodinated compounds are often used as radiolabeled tracers for imaging studies or as intermediates in the synthesis of more complex molecules. The iodo group in Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate provides an excellent handle for further functionalization, enabling the exploration of a wide range of chemical and biological applications.
The trifluoromethylthio group is a distinctive feature that sets Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate apart from other compounds. Trifluoromethyl groups are known for their strong electron-withdrawing properties and high lipophilicity, which can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of a trifluoromethylthio group can enhance the metabolic stability and bioavailability of a compound, making it an attractive moiety for drug design.
Recent studies have highlighted the potential of Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that compounds with similar structural features exhibit potent anti-inflammatory and anticancer activities. The combination of the cyano, iodo, and trifluoromethylthio groups in this compound may contribute to its ability to modulate specific biological targets, such as enzymes or receptors involved in disease pathways.
In addition to its potential therapeutic applications, Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate has been explored as a chemical probe for studying biological processes. Chemical probes are small molecules that can selectively bind to specific targets and provide insights into their function and regulation. The unique structural features of this compound make it an ideal candidate for developing probes that can be used in high-throughput screening assays or live-cell imaging studies.
The synthesis of Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate has been reported in several scientific publications. A common approach involves the sequential introduction of the cyano, iodo, and trifluoromethylthio groups onto a phenyl ring followed by esterification with ethyl alcohol. The synthetic route is well-documented and can be adapted to produce gram-scale quantities of the compound with high purity and yield.
In conclusion, Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate (CAS No. 1803797-52-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique combination of functional groups makes it an attractive candidate for drug discovery and development, as well as for use as a chemical probe in biological research. Ongoing research continues to uncover new insights into the properties and applications of this versatile compound, further solidifying its importance in the field.
1803797-52-5 (Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate) 関連製品
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)
- 1803588-67-1(3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride)
- 1820580-56-0(2-Piperidinone, 5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)-, (5R,6R)-)
- 3322-62-1(9-Octadecenamide)
- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)
- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)
- 2172136-28-4(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)
- 405554-66-7(1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione)
- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)
- 1805356-80-2(3-Cyano-5-(difluoromethyl)-2-hydroxy-4-nitropyridine)